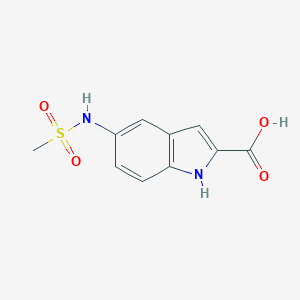

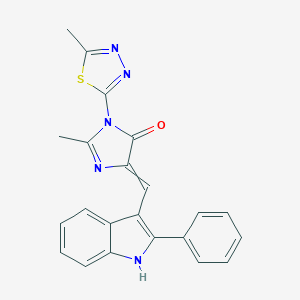

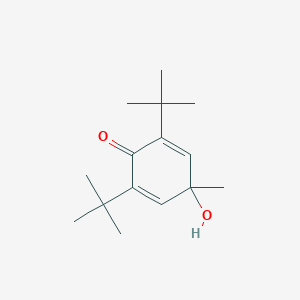

Isochroman-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .Molecular Structure Analysis

The InChI code for Isochroman-4-amine is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Isochroman-4-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .Physical And Chemical Properties Analysis

Isochroman-4-amine has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .Wissenschaftliche Forschungsanwendungen

Selective Formation and Bond Synthesis

Isochroman-4-amine plays a crucial role in the selective formation of C–N and CN bonds via C(sp3)–H activation, showcasing its potential in drug synthesis. This method is advantageous due to its metal- and base-free protocol, highlighting an atom-economical and easy-to-handle approach for synthesizing isochroman derivatives (J. Feng et al., 2015).

Catalysis and Reduction of Nitro Compounds

In the realm of catalysis, Isochroman-4-amine derivatives have been employed in graphene-based (photo)catalysts for the reduction of nitro compounds to amines. This process is crucial for synthesizing drugs, biologically active molecules, and various other chemical products, offering an eco-friendly alternative due to the high catalytic prowess and recovery rates of these catalysts (M. Nasrollahzadeh et al., 2020).

Enantioselective Synthesis

The enantioselective synthesis of Isochroman-4-amine derivatives has been achieved through various methods, including the use of a cinchonine-derived catalyst for the trifluoromethyl addition to a ketone. This process is part of the research and development of NK-1 receptor antagonists, demonstrating the compound's significance in medicinal chemistry (S. Caron et al., 2007).

Biobased Amines and Material Chemistry

Isochroman-4-amine contributes to the synthesis of biobased amines from various biomass sources. These amines serve as key monomers for creating polymers with applications in automotive, aerospace, and health sectors. The research emphasizes the need for optimizing the synthesis of biobased amines to advance material chemistry (V. Froidevaux et al., 2016).

Antimicrobial Activity

The antimicrobial activity of Isochroman-4-amine derivatives has been explored through the synthesis of substituted isochromans, indicating potent in vitro activity against various bacterial strains. This application highlights the compound's potential in developing new antimicrobial agents (Narjis Fatima et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochroman-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)